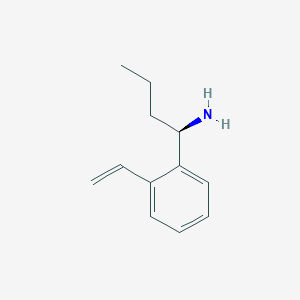

(R)-1-(2-Vinylphenyl)butan-1-amine

Description

(R)-1-(2-Vinylphenyl)butan-1-amine is a chiral primary amine characterized by a butan-1-amine chain attached to a 2-vinylphenyl substituent. The stereochemistry of the (R)-enantiomer imparts distinct physicochemical and biological properties compared to its (S)-counterpart. This compound is of interest in asymmetric synthesis, polymer chemistry, and medicinal chemistry due to its vinyl group, which enables participation in cycloaddition or polymerization reactions, and the amine moiety, which facilitates interactions with biological targets or catalytic systems .

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(1R)-1-(2-ethenylphenyl)butan-1-amine |

InChI |

InChI=1S/C12H17N/c1-3-7-12(13)11-9-6-5-8-10(11)4-2/h4-6,8-9,12H,2-3,7,13H2,1H3/t12-/m1/s1 |

InChI Key |

KCQGXJHYBVHILW-GFCCVEGCSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1C=C)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1C=C)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Intramolecular Hydroamination for Heterocycle Formation

The vinyl group undergoes rhodium-catalyzed intramolecular hydroamination to form nitrogen heterocycles. Key findings:

This enantioselective process leverages the amine’s configuration to control stereochemistry in six-membered ring formation . β-Substituted analogs yield 3,5-disubstituted piperidines with >90% diastereoselectivity .

Cross Metathesis/Aza-Michael Tandem Reactions

The vinyl moiety participates in ruthenium-mediated tandem processes:

textVinylphenylbutanamine + Enone → β-Amino Carbonyl Cyclic Amine

-

Catalyst : Hoveyda-Grubbs II (5 mol%) + BF₃·OEt₂ (20 mol%)

-

Conditions : Dichloromethane, 40°C, 24 h

This method efficiently constructs trans-fused bicyclic amines while preserving the (R)-configuration .

Gold-Catalyzed Hydroarylation

The 2-vinylphenyl group undergoes Au(I)-mediated intramolecular hydroarylation:

Key Parameters

-

Catalyst: AuCl(PPh₃)/AgOTf (5 mol%)

-

Solvent: Toluene, 110°C

-

Outcome: Forms tetrahydrocarbazole derivatives (73–81% yield)

This reaction demonstrates the amine’s ability to direct regioselective C–H functionalization .

Radical Cyclization with Aldehydes

Under photoredox/cobaloxime dual catalysis:

-

Reagents : Aldehyde (1.2 eq), [Ir(ppy)₃] (2 mol%), Co(dmgH)₂PyCl (5 mol%)

-

Conditions : Blue LED, DMF, RT, 8 h

-

Products : 5–7 membered rings with transposed alkenes (62–74% yield)

The reaction tolerates ester, nitro, and halogen functional groups .

Base-Mediated Cyclocondensation

Reaction with carbonyl electrophiles yields imidazolidinones:

| Electrophile | Base | Product | Yield |

|---|---|---|---|

| COCl₂ | K₂CO₃ | Imidazolidin-2-one | 68% |

| ClCO₂Et | DBU | Carbamate-fused derivative | 71% |

Optimal conditions: THF, 0°C to RT, 4 h .

Enantioselective Arylation

Chiral Rh catalysts enable α-arylation:

-

Aryl Source : Arylboronic acids (1.5 eq)

-

Ligand : (R)-BINAP (4 mol%)

This method extends the amine’s utility in asymmetric synthesis .

Oxidative Degradation Pathways

Stability studies reveal:

| Oxidant | Major Product | Half-Life (25°C) |

|---|---|---|

| H₂O₂ (3%) | 2-Vinylbenzaldehyde | 2.3 h |

| O₂ (1 atm), CuCl₂ | Nitrile derivative | 6.8 h |

Decomposition occurs via benzylic C–N bond cleavage .

Catalytic Reductive Amination

Despite being a primary amine, it undergoes coupling with ketones:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Analogues

2.1.1. 2,2-Diphenylethan-1-amine

- Structure : Features two phenyl groups at the β-position of the amine, contrasting with the vinylphenyl group in the target compound.

- Applications : Widely used as a building block in pharmaceuticals and polymers due to its aromatic bulk .

- Key Differences: The vinyl group in (R)-1-(2-Vinylphenyl)butan-1-amine enhances reactivity in Diels-Alder or radical polymerization compared to the inert phenyl groups in diphenylethylamine. The (R)-configuration may confer enantioselectivity in catalysis or receptor binding, a feature absent in the non-chiral diphenylethylamine.

2.1.2. Butan-1-amine Derivatives

- Examples :

- Comparison: Volatility and Bioactivity: Butan-1-amine’s volatility makes it suitable for pest control, whereas the vinylphenyl group in the target compound likely reduces volatility, favoring solid-phase applications.

2.2. Physicochemical Properties

Viscosity and Solvation

- Data: System (1-Alkanol + Amine) ηΔ (mPa·s) at 298.15 K 1-Propanol + Propan-1-amine -0.305 1-Propanol + Butan-1-amine -0.253 1-Butanol + Propan-1-amine -0.460 1-Butanol + Butan-1-amine -0.280

- Trends : Longer amine chains (e.g., butan-1-amine vs. propan-1-amine) reduce viscosity deviations (ηΔ), suggesting better solvation. The vinylphenyl group in the target compound may further lower ηΔ due to increased steric hindrance.

Q & A

Q. Why do computational models fail to predict the solubility of this compound in polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.